Dansyl-methylamine

Übersicht

Beschreibung

5-(Dimethylamino)-N-methylnaphthalene-1-sulfonamide is a fluorescent compound widely used in various scientific fields. It is known for its ability to form stable fluorescent adducts with primary and secondary amines, making it a valuable tool in biochemical and analytical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylamino)-N-methylnaphthalene-1-sulfonamide typically involves the reaction of the corresponding sulfonic acid with phosphorus oxychloride (POCl₃) at room temperature . This reaction forms the sulfonyl chloride intermediate, which is then reacted with dimethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and safety in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Dimethylamino)-N-methylnaphthalene-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: It reacts with primary and secondary amines to form stable sulfonamide adducts.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary depending on the desired outcome.

Common Reagents and Conditions

Substitution: Reactions with amines typically occur in the presence of a base such as triethylamine.

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride can be used.

Major Products Formed

The primary products formed from these reactions are sulfonamide derivatives, which retain the fluorescent properties of the parent compound .

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

1.1. Protein Labeling and Detection

Dansyl-methylamine is widely used for labeling proteins and peptides due to its fluorescence properties. The dansyl group enhances the detection sensitivity in various analytical techniques, including UV spectroscopy and mass spectrometry. This labeling facilitates the study of protein structure and dynamics, enabling researchers to investigate protein-protein interactions effectively .

1.2. Microarray Technologies

Recent studies have demonstrated the utility of dansyl derivatives as photoprotecting groups in microarray applications. Dansyl-modified surfaces can be selectively activated through photolytic cleavage, allowing for precise immobilization of capture probes. This method enhances the reproducibility of microarrays and minimizes issues related to spotting imperfections .

Analytical Chemistry

2.1. Chromatographic Techniques

This compound is employed in chromatographic methods to improve the separation and detection of small molecules. Its fluorescent characteristics allow for enhanced ionization in liquid chromatography-mass spectrometry (LC-MS), making it an ideal choice for bottom-up proteomics investigations . The compound's low solubility in water can be advantageous by preventing structural changes in proteins due to over-labeling.

2.2. Capillary Electrophoresis

Research has shown that dansylated compounds can be separated using micellar electrokinetic capillary chromatography (MEKC). This technique allows for the effective separation of dansylated methylamine from its deuterated counterpart, providing insights into molecular interactions and dynamics .

Synthesis of Novel Compounds

3.1. Development of Sulfonamide Derivatives

The synthesis of sulfonamides through the reaction of amines with dansyl chloride has been explored for potential anticancer applications. These sulfonamides exhibit significant binding affinities to drug targets, indicating their potential as therapeutic agents . The strategic design of these compounds allows for the incorporation of various substituents to impart different biological properties.

Case Studies

Wirkmechanismus

The compound exerts its effects primarily through its ability to form fluorescent adducts with amines. This interaction involves the formation of a stable sulfonamide bond, which enhances the compound’s fluorescence. The molecular targets include primary and secondary amines, and the pathways involved are primarily related to fluorescence resonance energy transfer (FRET) and other photophysical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Dansyl Chloride: Another fluorescent sulfonamide compound used for similar applications.

Dimethylaminobenzaldehyde: Used in Ehrlich’s reagent for detecting indoles.

Uniqueness

5-(Dimethylamino)-N-methylnaphthalene-1-sulfonamide is unique due to its high fluorescence efficiency and stability, making it particularly suitable for sensitive and selective detection applications .

Biologische Aktivität

Dansyl-methylamine, a derivative of dansyl chloride, is recognized for its fluorescent properties and its applications in biological research. This compound is primarily utilized in the labeling of biomolecules, enabling the study of various biological processes. This article delves into the biological activity of this compound, exploring its synthesis, applications, and potential therapeutic implications.

This compound is synthesized through the reaction of dansyl chloride with methylamine. This process results in the formation of sulfonamide derivatives that exhibit distinct photophysical properties. The dansyl moiety contributes to the compound's fluorescence, which is crucial for various analytical techniques.

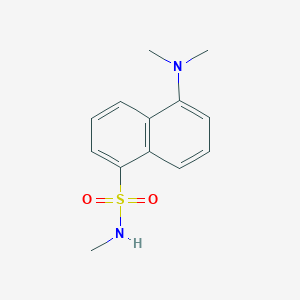

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C₁₄H₁₅N₂O₂S

- Molecular Weight : 273.35 g/mol

Photophysical Properties

This compound exhibits notable photophysical characteristics:

- Absorption Maxima : Typically around 262 nm and 346 nm.

- Emission Maxima : Emission occurs at approximately 530 nm when excited at 340 nm.

These properties make it an excellent candidate for use in fluorescence microscopy and spectroscopy.

1. Labeling and Detection

This compound is widely used for labeling amines in biological samples. Its fluorescent nature allows for sensitive detection and quantification of biogenic amines in various matrices, including food products and biological tissues. Techniques such as high-performance liquid chromatography (HPLC) coupled with fluorescence detection are commonly employed to analyze samples derivatized with dansyl compounds .

2. Anticancer Potential

Recent studies have explored the potential anticancer activity of sulfonamide derivatives synthesized from dansyl chloride. Molecular docking studies indicate that these derivatives exhibit favorable binding affinities to drug targets associated with cancer therapy. For instance, binding affinities ranging from −6.8 to −8.2 kcal/mol were reported for sulfonamides derived from dansyl chloride, suggesting their potential as effective anticancer agents .

Case Study 1: Detection of Biogenic Amines

A study conducted on Lycium barbarum demonstrated the utility of this compound in identifying biogenic amines using HPLC coupled with mass spectrometry. The research highlighted the effectiveness of dansylation in enhancing the detection sensitivity of amines present in various plant tissues .

Case Study 2: Anticancer Drug Development

In a recent investigation into sulfonamide derivatives, compounds synthesized from dansyl chloride showed promising results in molecular docking studies against carbonic anhydrase (1AZM), a target implicated in cancer progression. These findings underscore the therapeutic potential of dansyl derivatives in oncology .

Research Findings Summary Table

| Property/Activity | Findings |

|---|---|

| Synthesis Method | Reaction of dansyl chloride with methylamine |

| Fluorescence Emission Maxima | ~530 nm (excitation at 340 nm) |

| Binding Affinity Range | −6.8 to −8.2 kcal/mol (to target 1AZM) |

| Application Areas | Biogenic amine detection, anticancer research |

Eigenschaften

IUPAC Name |

5-(dimethylamino)-N-methylnaphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-14-18(16,17)13-9-5-6-10-11(13)7-4-8-12(10)15(2)3/h4-9,14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMHNBHIAQPTRBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00609193 | |

| Record name | 5-(Dimethylamino)-N-methylnaphthalene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5282-87-1 | |

| Record name | 5-(Dimethylamino)-N-methylnaphthalene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.